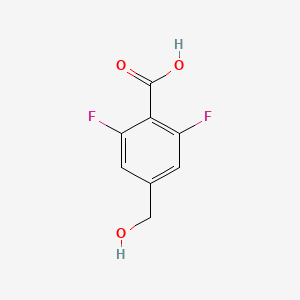

Ácido 2,6-difluoro-4-(hidroximetil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

2,6-Difluoro-4-(hydroxymethyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical reactions.

Mecanismo De Acción

Target of Action

It’s known that many benzoic acid derivatives interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

It’s known that benzoic acid derivatives can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

It’s known that many benzoic acid derivatives have good bioavailability due to their ability to cross biological membranes .

Result of Action

It’s known that benzoic acid derivatives can have various effects depending on their specific chemical structure and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid. For example, the compound’s stability can be affected by temperature and humidity . Furthermore, the compound’s action and efficacy can be influenced by the physiological and pathological state of the organism .

Análisis Bioquímico

Cellular Effects

It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid typically involves the introduction of fluorine atoms and a hydroxymethyl group onto a benzoic acid core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction .

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: 2,6-Difluoro-4-carboxybenzoic acid

Reduction: 2,6-Difluoro-4-(hydroxymethyl)benzyl alcohol

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Difluoro-4-methoxybenzoic acid

- 2,4-Difluorobenzoic acid

- 2,6-Difluorobenzyl alcohol

Uniqueness

2,6-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the hydroxymethyl group enhances its solubility and reactivity .

Actividad Biológica

2,6-Difluoro-4-(hydroxymethyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on different cellular pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid can be represented as follows:

- Molecular Formula : C8H8F2O3

- Molecular Weight : 192.15 g/mol

- IUPAC Name : 2,6-difluoro-4-(hydroxymethyl)benzoic acid

This compound features a benzoic acid backbone with two fluorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 4 position.

1. G-Protein-Coupled Receptor Agonism

Recent studies have indicated that derivatives of benzoic acid, including 2,6-difluoro-4-(hydroxymethyl)benzoic acid, exhibit significant agonist activity on G-protein-coupled receptors (GPCRs). Specifically, it has been shown to activate the TGR5 receptor in vitro:

| Compound | hTGR5 EC50 (nM) | mTGR5 EC50 (nM) |

|---|---|---|

| 2,6-Difluoro-4-(hydroxymethyl)benzoic acid | 156 [105-231] | 68.0 [54-85] |

The efficacy of this compound suggests its potential role in metabolic regulation and energy homeostasis through GPCR signaling pathways .

2. Protein Degradation Pathways

In vitro studies have demonstrated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis by regulating protein degradation. Notably, compounds similar to 2,6-difluoro-4-(hydroxymethyl)benzoic acid have been linked to increased activation of cathepsins B and L in human fibroblasts, suggesting a potential therapeutic application in age-related protein degradation disorders .

Case Study 1: Antioxidant Properties

A study evaluating various benzoic acid derivatives found that certain compounds exhibited strong antioxidant activity. The antioxidant capacity was assessed using DPPH radical scavenging assays, where derivatives similar to 2,6-difluoro-4-(hydroxymethyl)benzoic acid showed significant free radical scavenging abilities. The results indicated that these compounds could mitigate oxidative stress in cellular models .

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of benzoic acid derivatives revealed that some compounds displayed inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) for selected derivatives was determined, showcasing the potential application of these compounds in developing new antimicrobial agents .

Propiedades

IUPAC Name |

2,6-difluoro-4-(hydroxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDYLMRIMBQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.